molecular formula C19H22N4O4 B11341924 2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11341924
M. Wt: 370.4 g/mol
InChI Key: HBDFXFIMQDCZQF-UHFFFAOYSA-N
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Description

2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenoxy group, a piperazine ring, and a pyridine moiety

Preparation Methods

The synthesis of 2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the nitrophenoxy group: This can be achieved by nitration of phenol derivatives under controlled conditions.

    Introduction of the piperazine ring: This step involves the reaction of the nitrophenoxy intermediate with piperazine derivatives.

    Attachment of the pyridine moiety: The final step involves the coupling of the piperazine intermediate with a pyridine derivative, often using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 2-(4-NITROPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22N4O4/c24-19(15-27-18-3-1-17(2-4-18)23(25)26)22-13-11-21(12-14-22)10-7-16-5-8-20-9-6-16/h1-6,8-9H,7,10-15H2

InChI Key

HBDFXFIMQDCZQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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